4-Cyclopropoxy-2-(methylamino)nicotinamide
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Overview
Description
4-Cyclopropoxy-2-(methylamino)nicotinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is a derivative of nicotinamide, which is an amide derivative of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their various biological applications .
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-(methylamino)nicotinamide involves several steps. One common method includes the reaction of nicotinic acid derivatives with appropriate amines under specific conditions. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-2-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
4-Cyclopropoxy-2-(methylamino)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential antibacterial and antibiofilm properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it is believed to influence cellular processes by modulating the activity of enzymes involved in redox reactions and energy production. This compound may also affect DNA repair mechanisms and cellular stress responses .
Comparison with Similar Compounds
4-Cyclopropoxy-2-(methylamino)nicotinamide can be compared with other nicotinamide derivatives, such as:
- 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
- 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
- 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
- N-(2-Bromophenyl)-2-chloronicotinamide (ND4)
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its cyclopropoxy and methylamino groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10-8(9(11)14)7(4-5-13-10)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
NQOVBOKGVJQHJB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1C(=O)N)OC2CC2 |
Origin of Product |
United States |
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